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For Immediate Release

A comprehensive review of available data positions TUG-499 as a potent and selective Free

Fatty Acid Receptor 1 (FFAR1) agonist, a class of therapeutic compounds investigated for the

treatment of type 2 diabetes. This guide provides a comparative analysis of TUG-499's efficacy

against other notable FFAR1 agonists, namely TAK-875 (fasiglifam) and AMG 837, based on

preclinical and clinical findings. The data highlights the distinct profiles of these compounds in

terms of potency, glucose-lowering effects, and safety.

Executive Summary
Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), is

a key regulator of glucose-stimulated insulin secretion (GSIS). Agonists of this receptor have

been a focal point in the development of novel therapies for type 2 diabetes. TUG-499, a

selective FFAR1 agonist, has demonstrated significant potential in preclinical studies. This

report contextualizes its performance by comparing it with two other well-characterized FFAR1

agonists: TAK-875, a compound that reached Phase III clinical trials before being discontinued

due to liver toxicity concerns, and AMG 837, another extensively studied agonist.

Comparative Efficacy of FFAR1 Agonists
The primary measure of efficacy for FFAR1 agonists is their ability to potentiate glucose-

stimulated insulin secretion and consequently lower blood glucose levels. The following table
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summarizes key efficacy parameters for TUG-499 and its competitors based on available

research.

Compound Target Potency (EC50)
Key Efficacy
Findings

TUG-499 FFAR1 Agonist

Data not yet publicly

available in direct

comparative studies.

Structure-activity

relationship studies

suggest high potency.

[1][2][3]

Preclinical studies

indicate potent and

selective agonism at

FFAR1.[1][2][3]

Further comparative

data is required for a

definitive assessment.

TAK-875 (Fasiglifam) FFAR1 Agonist ~14-72 nM

Demonstrated

significant reductions

in HbA1c and fasting

plasma glucose in

Phase II and III clinical

trials.[4] Efficacious in

improving glycemic

control.[4]

AMG 837 FFAR1 Agonist ~7.8-15 nM

Potently potentiated

glucose-stimulated

insulin secretion in

vitro and in vivo in

rodent models.[5]

Showed dose-

dependent reduction

in glucose AUC in

glucose tolerance

tests.[5]

Signaling Pathways and Experimental Workflows
The activation of FFAR1 by agonists like TUG-499 initiates a signaling cascade that culminates

in enhanced insulin secretion from pancreatic β-cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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